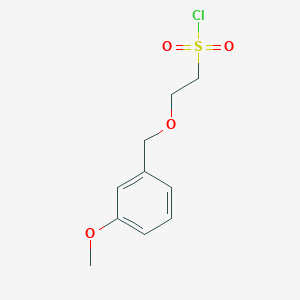

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride

描述

属性

CAS 编号 |

1339092-13-5 |

|---|---|

分子式 |

C10H13ClO4S |

分子量 |

264.73 g/mol |

IUPAC 名称 |

2-[(3-methoxyphenyl)methoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO4S/c1-14-10-4-2-3-9(7-10)8-15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |

InChI 键 |

YNKOZXHWJDGRRL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)COCCS(=O)(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-methoxybenzyl alcohol with ethane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.

化学反应分析

Types of Reactions

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

科学研究应用

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride has several scientific research applications, including:

作用机制

The mechanism of action of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions.

相似化合物的比较

Similar Compounds

Similar compounds to 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride .

Uniqueness

What sets 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride apart from other sulfonyl chlorides is its specific structure, which includes the 3-methoxybenzyl group. This unique structure imparts distinct reactivity and selectivity, making it particularly useful in certain synthetic applications .

生物活性

2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride, with the chemical formula C10H13ClO4S and a molecular weight of 264.73 g/mol, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on available research findings, case studies, and data tables to illustrate its effects.

- Chemical Name: 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride

- CAS Number: 1339092-13-5

- Molecular Formula: C10H13ClO4S

- Molecular Weight: 264.73 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonyl chlorides, including derivatives of 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride. These compounds have shown varying degrees of effectiveness against different bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Sulfonyl Chloride Derivative | Staphylococcus aureus | 20–40 µM | |

| Sulfonyl Chloride Derivative | Escherichia coli | 40–70 µM |

The biological activity of sulfonyl chlorides is often attributed to their ability to interact with various biological targets, leading to inhibition of essential cellular processes. For instance, compounds similar to 2-((3-Methoxybenzyl)oxy)ethane-1-sulfonyl chloride have been reported to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Case Studies

-

In Vitro Studies:

A study evaluated the antibacterial activity of various sulfonyl chloride derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents. -

In Vivo Studies:

In vivo experiments demonstrated that specific sulfonyl chloride compounds could reduce bacterial load in infected animal models. This highlights their potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Activity

Research has also indicated that sulfonyl chlorides may possess anti-inflammatory properties. For example, related compounds have been shown to suppress pro-inflammatory cytokines and pathways involved in inflammation.

| Compound | Effect on Cytokines | Concentration | Model |

|---|---|---|---|

| Sulfonyl Chloride Derivative | IL-6 ↓, TNF-α ↓ | 10–20 µM | Rat-derived chondrocytes |

Cytotoxicity and Cancer Research

The cytotoxic effects of sulfonyl chlorides have been investigated in various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T24T (Bladder Cancer) | 60 µM | Induction of apoptosis via XIAP downregulation |

| HCT116 (Colon Cancer) | 100 µM | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。